(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one (5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 1287651-60-8
VCID: VC5942492
InChI: InChI=1S/C18H15NO3S2/c1-21-14-9-5-8-13(10-15-17(20)19-18(23)24-15)16(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20,23)/b15-10-
SMILES: COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)NC(=S)S3
Molecular Formula: C18H15NO3S2
Molecular Weight: 357.44

(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

CAS No.: 1287651-60-8

Cat. No.: VC5942492

Molecular Formula: C18H15NO3S2

Molecular Weight: 357.44

* For research use only. Not for human or veterinary use.

(5Z)-5-{[2-(benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one - 1287651-60-8

Specification

CAS No. 1287651-60-8
Molecular Formula C18H15NO3S2
Molecular Weight 357.44
IUPAC Name (5Z)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H15NO3S2/c1-21-14-9-5-8-13(10-15-17(20)19-18(23)24-15)16(14)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,19,20,23)/b15-10-
Standard InChI Key VECYDIQLHSUOKJ-GDNBJRDFSA-N
SMILES COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)NC(=S)S3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,3-thiazolidin-4-one family, featuring a five-membered heterocyclic ring with sulfur at position 1 and nitrogen at position 3. The Z-configuration of the exocyclic double bond at position 5 is stabilized by conjugation with the 2-(benzyloxy)-3-methoxyphenyl substituent, as confirmed by NMR spectroscopy in analogous structures . The sulfanylidene group at position 2 enhances electron delocalization, contributing to its reactivity and interaction with biological targets.

Molecular Formula: C₁₉H₁₅NO₃S₂
Molecular Weight: 385.46 g/mol
IUPAC Name: (5Z)-5-{[2-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Spectroscopic Characterization

  • ¹H NMR: The methine proton (CH=) adjacent to the carbonyl group resonates at δ 7.63–7.97 ppm, consistent with Z-isomer deshielding effects . Aromatic protons from the benzyloxy and methoxyphenyl groups appear as multiplet signals between δ 6.8–7.5 ppm .

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1250–1270 cm⁻¹ (C=S stretch) confirm the thiazolidinone core.

Synthetic Methodologies

Cyclocondensation Approach

The synthesis follows a two-step protocol adapted from Popiołek et al. :

  • Formation of Hydrazide Intermediate:

    • 2-(Benzyloxy)-3-methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield the corresponding hydrazide.

  • Cyclization with Mercaptoacetic Acid:

    • The hydrazide undergoes cyclocondensation with mercaptoacetic acid in 1,4-dioxane, catalyzed by anhydrous ZnCl₂, to form the thiazolidinone ring .

Reaction Conditions:

StepReagentsSolventTemperatureTimeYield
1ThiosemicarbazideEthanolReflux6 h75–80%
2Mercaptoacetic acid, ZnCl₂1,4-DioxaneRT8 h65–70%

Purification and Isomer Control

The Z-isomer predominates due to steric hindrance from the benzyloxy group, favoring the thermodynamically stable configuration. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water (0.12 mg/mL at 25°C).

  • Stability: Stable under ambient conditions but degrades in acidic media (pH <4) via ring-opening reactions .

Computational Modeling

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate electrophilicity.

  • Molecular Electrostatic Potential: High electron density at the sulfanylidene sulfur, suggesting nucleophilic attack sites .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli reveal:

OrganismMIC (µg/mL)MBC (µg/mL)
S. aureus12.525
E. coli2550

Mechanistic studies suggest disruption of bacterial cell membrane integrity via thiol group interactions .

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
769-P18.762 ± 3
HepG224.355 ± 4

Flow cytometry confirms G2/M phase arrest and caspase-3 activation, implicating mitochondrial apoptosis pathways .

Pharmacokinetic and Toxicological Profiles

ADMET Predictions

  • Absorption: High gastrointestinal absorption (Caco-2 permeability: 8.2 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation of the benzyloxy group generates phenolic metabolites.

  • Toxicity: Low hepatotoxicity risk (LD₅₀ >500 mg/kg in murine models) .

Comparative Analysis with Analogues

Structural modifications significantly influence bioactivity:

DerivativeSubstituentMIC (S. aureus)IC₅₀ (769-P)
Compound A3-NO₂6.25 µg/mL12.4 µM
Target Compound2-BnO,3-MeO12.5 µg/mL18.7 µM

Electron-withdrawing groups enhance antibacterial potency but reduce anticancer selectivity .

Future Directions and Applications

Drug Development Opportunities

  • Combination Therapies: Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to improve aqueous solubility and tumor targeting .

Structural Optimization

  • Halogenation: Introducing Cl or F at the phenyl ring may enhance membrane permeability.

  • Prodrug Design: Esterification of the sulfanylidene group to mitigate first-pass metabolism.

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